molecular formula C8H6F2O4S B13290914 2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid

2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid

Cat. No.: B13290914
M. Wt: 236.19 g/mol
InChI Key: BOADTFCDBCTCGW-UHFFFAOYSA-N
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Description

2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is a fluorinated aromatic compound with unique chemical properties due to the presence of both fluorine and sulfonyl groups. These functional groups impart distinct reactivity and stability, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. Subsequent fluorination of this intermediate produces 2-fluoro-3-nitrotoluene, which is then oxidized to form 2-fluoro-3-nitrobenzoic acid

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can engage in hydrogen bonding and electrostatic interactions, while the sulfonyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is unique due to the presence of both fluorine and sulfonyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H6F2O4S

Molecular Weight

236.19 g/mol

IUPAC Name

2-fluoro-3-fluorosulfonyl-5-methylbenzoic acid

InChI

InChI=1S/C8H6F2O4S/c1-4-2-5(8(11)12)7(9)6(3-4)15(10,13)14/h2-3H,1H3,(H,11,12)

InChI Key

BOADTFCDBCTCGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)F)F)C(=O)O

Origin of Product

United States

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